What is the mechanism of action of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?
What is the mechanism of action of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?
The Pharmacological Utility and Mechanism of Action of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) operates not as a standalone therapeutic, but as a highly privileged, mechanism-defining pharmacophore. When integrated into larger molecular architectures, this bicyclic heteroaromatic building block dictates the drug's mechanism of action (MoA). Its unique physicochemical properties—driven by the hydrogen-bonding capacity of the pyrazole, the conformational rigidity of the tetrahydropyran (THP) ring, and the lipophilic bulk of the cyclopropyl group—make it a critical anchor in the design of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists , ATP-competitive kinase inhibitors , and DGAT2 modulators [1][2][3].
This whitepaper dissects the structural pharmacology of this scaffold, detailing how its integration drives specific mechanistic pathways, and provides the self-validating experimental protocols required to evaluate its efficacy in drug development.
Structural Pharmacology: Why This Specific Scaffold?
The efficacy of a drug is fundamentally tied to the thermodynamics of its target binding. The 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is engineered to optimize these interactions:
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The Pyrazole Core (Hydrogen Bonding): The pyrazole ring acts as a versatile hydrogen bond donor (N-H) and acceptor (N:). In nuclear receptors and kinases, this moiety reliably anchors the molecule to the target's hinge region or peptide backbone (e.g., Leu324 in RORγt)[4].
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The Tetrahydropyran (THP) Ring (Conformational Restriction): Fusing a THP ring to the pyrazole restricts the molecule's rotational degrees of freedom. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to the target pocket, significantly increasing binding affinity compared to open-chain analogs. Furthermore, the oxygen atom in the THP ring can coordinate with active-site water molecules.
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The 3-Cyclopropyl Substitution (Lipophilic Pocket-Filling): While a methyl group often lacks the bulk to fully occupy hydrophobic sub-pockets, and an isopropyl group is highly susceptible to cytochrome P450-mediated aliphatic oxidation, the cyclopropyl group provides the perfect middle ground. It is sterically bulky enough to maximize van der Waals interactions (increasing enthalpy, ΔH ) while its strained C-C bonds resist metabolic degradation, prolonging the drug's half-life.
Primary Mechanism of Action: RORγt Inverse Agonism
The most prominent application of this scaffold is in the treatment of autoimmune diseases (e.g., psoriasis, multiple sclerosis) via the suppression of the Th17 signaling pathway[1].
Mechanistic Pathway: RORγt is the master transcription factor for Th17 cells, responsible for the production of pro-inflammatory cytokines like IL-17A and IL-17F. To initiate transcription, RORγt must recruit co-activator proteins (such as SRC1) to its Ligand Binding Domain (LBD).
When a drug containing the 3-Cyclopropyl-THP-pyrazole scaffold enters the cell, it binds directly to the orthosteric or allosteric pocket of the RORγt LBD.
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The pyrazole forms critical hydrogen bonds with the backbone carbonyls of the LBD.
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The cyclopropyl group projects deeply into a hydrophobic sub-pocket.
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This steric occupation forces Helix 12 (H12) of the RORγt protein into an inactive, folded-back conformation.
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The altered conformation physically blocks the recruitment of the SRC1 co-activator, halting the transcription of IL-17[4]. Because it actively induces an inactive state rather than just blocking an endogenous ligand, the scaffold acts as an inverse agonist .
RORγt/Th17 Signaling Pathway and Scaffold Inhibition Mechanism.
Secondary Mechanisms: Kinase and Enzyme Inhibition
Beyond nuclear receptors, the scaffold is utilized in oncology and metabolic disease targeting:
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Kinase Inhibition (Anticancer): The fused pyrazole acts as an ATP mimetic. It competitively binds to the ATP-binding cleft of kinases (e.g., CDKs). The cyclopropyl group interacts with the "gatekeeper" residue, providing high selectivity against off-target kinases[3].
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DGAT2 Inhibition (Metabolic Syndrome): In the treatment of non-alcoholic steatohepatitis (NASH), derivatives of this scaffold inhibit Diacylglycerol O-Acyltransferase 2 (DGAT2), blocking the final committed step in triglyceride synthesis[2].
Quantitative Data: Structure-Activity Relationship (SAR)
To illustrate the causality of the structural choices, the following table summarizes the representative SAR impact of modifying the core scaffold during RORγt inhibitor optimization.
| Scaffold Modification | RORγt IC50 (nM) | Metabolic Half-life (T1/2) | Mechanistic Rationale |
| 3-Cyclopropyl-THP-Pyrazole (Core) | 15 | >120 min | Cyclopropyl maximizes van der Waals contacts; THP restricts conformation. |
| 3-Methyl-THP-Pyrazole | 450 | 85 min | Methyl lacks sufficient steric bulk to stabilize the inactive Helix 12 state. |
| 3-Isopropyl-THP-Pyrazole | 40 | 35 min | Isopropyl fills the pocket well but is highly susceptible to CYP450 oxidation. |
| 3-Cyclopropyl-Unfused Pyrazole | 210 | 60 min | Loss of the THP ring drastically increases the entropic penalty during LBD binding. |
Experimental Protocols & Workflows
To validate the mechanism of action of compounds containing this scaffold, researchers must employ orthogonal, self-validating assays.
Protocol 1: TR-FRET Assay for RORγt Co-activator Recruitment
Causality: Highly conjugated pyrazole derivatives often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring absolute data trustworthiness.
Step-by-Step Methodology:
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Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, and 0.01% BSA.
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Protein & Peptide Addition: Add 5 nM of GST-tagged human RORγt-LBD and 100 nM of biotinylated SRC1 co-activator peptide to a 384-well plate.
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Fluorophore Conjugation: Add 1 nM of Europium-labeled anti-GST antibody (Donor) and 10 nM of Streptavidin-APC (Acceptor).
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Compound Incubation: Dispense the pyrazole scaffold derivatives (dose-response curve from 10 µM to 0.1 nM) into the wells. Incubate in the dark at room temperature for 2 hours.
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Measurement & Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 665 nm and 615 nm).
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Self-Validation (Z'-factor): Include DMSO as a negative control (High FRET) and a reference inhibitor like GSK805 as a positive control (Low FRET). Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6.
TR-FRET Biochemical Assay Workflow for RORγt Inhibitors.
Protocol 2: Cell-Based IL-17 Secretion Assay (PBMCs)
Causality: Biochemical binding (TR-FRET) does not guarantee cellular efficacy due to potential membrane permeability issues. Primary human PBMCs are used instead of immortalized cell lines because they retain a physiologically accurate chromatin structure and endogenous cytokine regulatory network.
Step-by-Step Methodology:
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Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation (Ficoll-Paque).
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Seeding & Stimulation: Seed PBMCs at 2×105 cells/well in a 96-well plate. Stimulate Th17 differentiation using 5 µg/mL Phytohemagglutinin (PHA).
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Treatment: Treat cells with the synthesized pyrazole compounds for 48 hours at 37°C in a 5% CO2 incubator.
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Quantification: Harvest the supernatant and quantify IL-17A levels using a high-sensitivity sandwich ELISA.
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Viability Control: Perform a parallel CellTiter-Glo (ATP-based) viability assay to ensure that the reduction in IL-17 is due to transcriptional inhibition, not compound cytotoxicity.
Sources
- 1. CA2975997A1 - Substituted pyrazole compounds as rorgammat inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2022140169A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective disruption of RORγt-CBFβ interaction by IMU-935 prevents RORγt-dependent Th17 autoimmunity but not thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. General four-component synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
